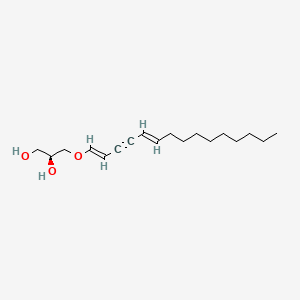
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone, also known as 2-CPCP-d4, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the parent compound 2-cyano-1-(3-pyridinyl)-1-ethanone (2-CPE), and is used as a tracer molecule to study the structure, dynamics, and thermodynamics of biological systems. 2-CPCP-d4 has been used in a variety of fields, including biochemistry, pharmacology, and drug discovery.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone involves the reaction of 3-chlorobenzaldehyde with malononitrile followed by a Knoevenagel condensation with 3-pyridinecarboxaldehyde-d4 to form the desired product.
Starting Materials
3-chlorobenzaldehyde, malononitrile, 3-pyridinecarboxaldehyde-d4
Reaction
Step 1: 3-chlorobenzaldehyde is reacted with malononitrile in the presence of a base such as potassium carbonate in ethanol to form 2-(3-chlorophenyl)-2-cyano-3-oxobutanenitrile., Step 2: 3-pyridinecarboxaldehyde-d4 is added to the reaction mixture and the Knoevenagel condensation is carried out in the presence of a base such as piperidine in ethanol to form the desired product, 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone.
科学的研究の応用
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone has been used in a variety of scientific research applications. It has been used as a tracer molecule to study the structure, dynamics, and thermodynamics of biological systems. It has also been used to study the binding of drugs to their target proteins, as well as the binding of small molecules to G-protein coupled receptors. In addition, 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone has been used in the study of enzyme kinetics and protein-protein interactions.
作用機序
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone acts as a tracer molecule to study the structure, dynamics, and thermodynamics of biological systems. It is used to study the binding of drugs to their target proteins, as well as the binding of small molecules to G-protein coupled receptors. It is also used to study enzyme kinetics and protein-protein interactions.
生化学的および生理学的効果
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone has been shown to have no significant biochemical or physiological effects. It is not metabolized by the body and is rapidly excreted in the urine.
実験室実験の利点と制限
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone has several advantages for use in laboratory experiments. It is non-toxic and non-metabolizable, making it safe to use in experiments. In addition, it is relatively inexpensive and has a long shelf life. However, it is not suitable for use in experiments involving live cells, as it is rapidly excreted in the urine.
将来の方向性
There are several potential future directions for the use of 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone in scientific research. It could be used to study the binding of drugs to their target proteins, as well as the binding of small molecules to G-protein coupled receptors. It could also be used to study enzyme kinetics and protein-protein interactions. In addition, it could be used to study the structure, dynamics, and thermodynamics of biological systems. Finally, it could be used in the development of new drugs and drug delivery systems.
特性
IUPAC Name |
2-(3-chlorophenyl)-3-oxo-3-(2,4,5,6-tetradeuteriopyridin-3-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11/h1-7,9,13H/i2D,4D,6D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCUVXMEZYNGKA-IYPKRFHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)C(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C(C#N)C2=CC(=CC=C2)Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

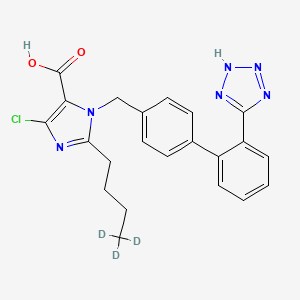


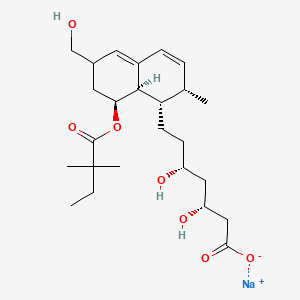
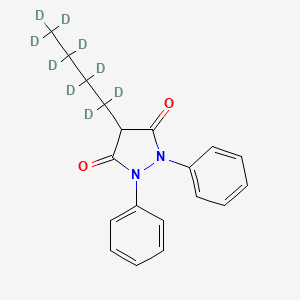
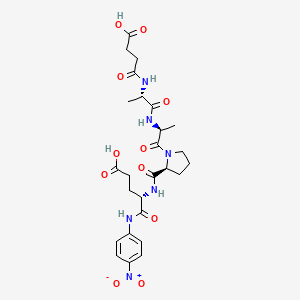
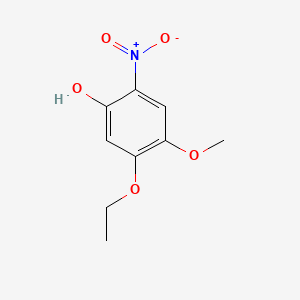
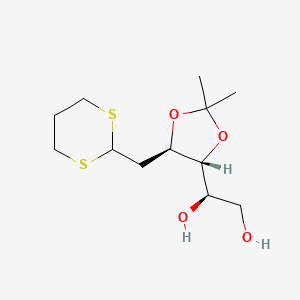
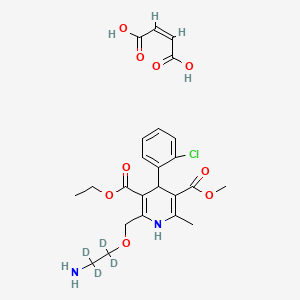
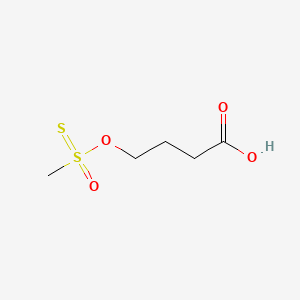
![1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-ylidene)methyl]piperidine-13C3](/img/structure/B562358.png)
![3,4-Dimethoxy[7-13C]-benzaldehyde](/img/structure/B562361.png)
![3,4-Dimethoxy[7-13C]-benzyl Alcohol](/img/structure/B562362.png)
